N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)butyramide
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Overview
Description
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)butyramide: is a chemical compound that features a pyrazole ring substituted with cyclopropyl groups. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives, which share some structural similarities with pyrazole, have been found to undergo electrophilic substitution due to excessive π-electrons delocalization . This interaction can lead to changes in the cellular environment and influence various biological activities.
Biochemical Pathways
Related compounds such as indole derivatives have been found to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . These effects can lead to downstream changes in cellular processes and responses.
Pharmacokinetics
A compound with a similar structure was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization . These properties can significantly impact the bioavailability of the compound.
Result of Action
It can be inferred from related compounds that its action could lead to a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of appropriate precursors under controlled conditions, often using catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)butyramide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)butyramide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology: In biological research, this compound can be used to study the effects of pyrazole derivatives on various biological systems. Its structural features make it a valuable tool for investigating enzyme interactions and receptor binding.
Medicine: Its ability to interact with specific molecular targets makes it a candidate for drug development.
Comparison with Similar Compounds
3,5-Dicyclopropyl-1H-pyrazole: Shares the pyrazole core but lacks the butyramide group.
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide: Similar structure with a different amide group.
Uniqueness: N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)butyramide is unique due to its specific substitution pattern and the presence of the butyramide group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-2-3-15(19)16-8-9-18-14(12-6-7-12)10-13(17-18)11-4-5-11/h10-12H,2-9H2,1H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQVSYYYDDBJKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCN1C(=CC(=N1)C2CC2)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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